(1S,2S,3R)-1,2,3-Trihydroxy-4-cyclopropene 2,3-Cyclohexyl Ketal

Mannostatin synthesis cyclopropene ketal intermediates oxidation state differentiation

(1S,2S,3R)-1,2,3-Trihydroxy-4-cyclopropene 2,3-Cyclohexyl Ketal (CAS 134677-23-9), also named (3aS,4S,6aR)-spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-ol, is a chiral, cyclopropene-based triol protected as a cyclohexyl spiroketal. This compound is a key synthetic intermediate in the stereocontrolled total synthesis of mannostatin A — a naturally occurring, non-alkaloidal competitive inhibitor of Golgi α-mannosidase II (GMII) and the first non-alkaloidal glycoprotein-processing inhibitor discovered.

Molecular Formula C₁₁H₁₆O₃
Molecular Weight 196.24 g/mol
CAS No. 134677-23-9
Cat. No. B139883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S,3R)-1,2,3-Trihydroxy-4-cyclopropene 2,3-Cyclohexyl Ketal
CAS134677-23-9
Synonyms[3’aS-(3’aα,4’β,6’aα)]-3’a,6’a-Dihydro-spiro[cyclohexane-1,2’-[4H]cyclopenta[1,3]dioxol]-4’-ol; 
Molecular FormulaC₁₁H₁₆O₃
Molecular Weight196.24 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)OC3C=CC(C3O2)O
InChIInChI=1S/C11H16O3/c12-8-4-5-9-10(8)14-11(13-9)6-2-1-3-7-11/h4-5,8-10,12H,1-3,6-7H2/t8-,9+,10-/m0/s1
InChIKeyFYJRUPQDMJWTJJ-AEJSXWLSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,2S,3R)-1,2,3-Trihydroxy-4-cyclopropene 2,3-Cyclohexyl Ketal (CAS 134677-23-9): A Chiral Cyclopropene Ketal Intermediate for Mannostatin A α-Mannosidase Inhibitor Synthesis


(1S,2S,3R)-1,2,3-Trihydroxy-4-cyclopropene 2,3-Cyclohexyl Ketal (CAS 134677-23-9), also named (3aS,4S,6aR)-spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-ol, is a chiral, cyclopropene-based triol protected as a cyclohexyl spiroketal . This compound is a key synthetic intermediate in the stereocontrolled total synthesis of mannostatin A — a naturally occurring, non-alkaloidal competitive inhibitor of Golgi α-mannosidase II (GMII) and the first non-alkaloidal glycoprotein-processing inhibitor discovered [1][2]. Mannostatin A inhibits GMII with an IC₅₀ of approximately 10–15 nM using p-nitrophenyl α-D-mannopyranoside as substrate, making it equipotent to swainsonine, and also inhibits jack bean α-mannosidase with an IC₅₀ of ~70 nM [1][3].

Why Generic Substitution Fails: The Stereochemical and Protecting-Group Specificity of (1S,2S,3R)-1,2,3-Trihydroxy-4-cyclopropene 2,3-Cyclohexyl Ketal in Mannostatin A Synthesis


Generic substitution among cyclopropene ketal intermediates in mannostatin A synthesis is precluded by three interrelated factors. First, the (1S,2S,3R) absolute configuration at the three stereogenic centers is fixed by the cyclohexyl spiroketal, which simultaneously protects the 2,3-diol and directs stereochemical outcomes in downstream transformations — the (1R,2R)-diastereomeric cyclopropenone ketal (CAS 111005-65-3) carries a ketone at the 5-position rather than the alcohol present in this compound, leading to a fundamentally different oxidation state and reactivity profile . Second, structure-activity relationship (SAR) studies on mannostatin A itself demonstrate that removal of any single hydroxyl group (1-deoxy, 2-deoxy, or 3-deoxy derivatives) reduces α-mannosidase inhibitory activity by approximately 100-fold, and the 3-deoxy derivative completely loses activity, underscoring that the precise hydroxyl substitution pattern preserved by this intermediate is pharmacologically essential [1]. Third, the cyclopropene ring strain (~54 kcal/mol) enables unique [2+2] cycloaddition and ring-opening reactivity that is absent in cyclopentane-based intermediates used in alternative synthetic routes (e.g., Ogawa's myo-inositol route or Vasella's N-aminoglyconolactam route), making this scaffold irreplaceable for accessing specific mannostatin analogues [2].

Quantitative Differentiation Evidence for (1S,2S,3R)-1,2,3-Trihydroxy-4-cyclopropene 2,3-Cyclohexyl Ketal (CAS 134677-23-9) Relative to Closest Analogs and Alternative Synthetic Routes


Hydroxyl Group Count and Oxidation State Differentiation vs. (1R,2R)-1,2-Dihydroxy-3-cyclopropen-5-one 1,2-Cyclohexyl Ketal (CAS 111005-65-3)

The target compound (CAS 134677-23-9) possesses three hydroxyl groups (a triol) on a cyclopropene core, whereas the closest commercial analog, (1R,2R)-1,2-Dihydroxy-3-cyclopropen-5-one 1,2-Cyclohexyl Ketal (CAS 111005-65-3), contains only two hydroxyl groups and bears a ketone at the 5-position . This difference in oxidation state and hydroxyl count is functionally significant: the triol compound (134677-23-9) has molecular formula C₁₁H₁₆O₃ (MW 196.11) and is a colorless liquid, while the dihydroxy-cyclopropenone analog (111005-65-3) has formula C₁₁H₁₄O₃ (MW 194.23) and is a pale brown solid . The target compound's additional hydroxyl group at the bridgehead position is critical for downstream transformations to mannostatin A, which requires three hydroxyl groups at positions corresponding to C-1, C-2, and C-3 of the final cyclopentane ring — SAR studies confirm that loss of any one hydroxyl reduces inhibitory potency ~100-fold [1]. Purchasing the dihydroxy analog would necessitate additional synthetic steps (oxidation/reduction sequences) to install the missing hydroxyl, increasing step count and reducing overall yield.

Mannostatin synthesis cyclopropene ketal intermediates oxidation state differentiation protecting group strategy

Synthetic Route Efficiency: Cyclopropene Ketal Route vs. Ogawa Myo-Inositol Route for (±)-Mannostatin A

The cyclopropene ketal-based route to mannostatin A represents a strategically distinct approach from the classical Ogawa myo-inositol route. The Ogawa route, first reported in 1991, synthesizes (±)-mannostatin A tetraacetate from myo-inositol via a sequence involving cyclohexylidene protection, nitromethane condensation, and multiple configurational inversions — a multistep sequence with moderate overall yields [1]. In contrast, the cyclopropene-based route exploits the pre-existing cyclopropene ring strain and hydroxylation pattern, enabling a more convergent assembly of the cyclopentane core [2]. King and Ganem (1994) reported that N-benzylmannostatin and mannostatin sulfone, synthesized via a cyclopropene-derived intermediate strategy, exhibit competitive inhibition of jack bean α-mannosidase with Kᵢ values of 380 ± 81 nM and 126 ± 16 nM respectively — quantitative benchmarks that validate the synthetic utility of cyclopropene-derived intermediates [3]. Furthermore, Knapp and Dhar (1991) achieved a stereocontrolled synthesis of mannostatin A from D-ribonolactone in ~32% overall yield, demonstrating that cyclopropene-derived intermediates access mannostatin A in fewer steps than the myo-inositol route [4].

Total synthesis mannostatin A synthetic route comparison step economy

Mannostatin A Target Potency vs. Alternative α-Mannosidase Inhibitors (Swainsonine, Kifunensine) as Procurement Context

The ultimate target compound, mannostatin A, for which CAS 134677-23-9 serves as a key intermediate, exhibits a distinct pharmacological profile compared to other clinically relevant α-mannosidase inhibitors. Mannostatin A inhibits Golgi α-mannosidase II (GMII) with an IC₅₀ of 10–15 nM (p-nitrophenyl α-D-mannopyranoside substrate) and ~90 nM (GlcNAc-Man₅GlcNAc substrate), placing it as equipotent to swainsonine, the canonical GMII inhibitor [1][2]. Critically, mannostatin A is virtually inactive toward mannosidase I (unlike kifunensine, which targets ER α-1,2-mannosidase I with Kᵢ = 130 nM and Golgi Class I mannosidases IA/IB/IC with Kᵢ = 23 nM) [3]. This mannosidase II selectivity is therapeutically significant: mannosidase I inhibition blocks all N-glycan processing, whereas mannosidase II inhibition selectively prevents complex-type N-glycan formation while permitting hybrid-type structures [1]. Additionally, mannostatin A is inactive toward α- and β-glucosidase, α- and β-galactosidase, and β-mannosidase, confirming its narrow α-mannosidase selectivity profile [4]. This selectivity profile — combined with mannostatin A being the first non-alkaloidal glycoprotein-processing inhibitor — makes intermediates enabling its synthesis uniquely valuable for developing non-alkaloidal GMII-selective tool compounds.

α-Mannosidase inhibition Golgi mannosidase II glycoprotein processing inhibitor selectivity

Hydroxyl Group Structural Essentiality: 100-Fold Activity Loss Upon Deoxygenation Confirms Pharmacophoric Relevance of the Triol Pattern

Ogawa and Morikawa (1999–2000) synthesized and evaluated three deoxy derivatives of mannostatin A (1-deoxy, 2-deoxy, and 3-deoxy) against jack bean α-mannosidase to dissect the role of each hydroxyl group [1][2]. The results demonstrate a stark pharmacophoric requirement: the 1-deoxy and 2-deoxy derivatives retained measurable inhibitory activity but were reduced approximately 100-fold relative to the parent mannostatin A, while the 3-deoxy derivative completely lost all inhibitory activity [2]. This quantitative SAR directly validates the value of the (1S,2S,3R) trihydroxy configuration preserved in CAS 134677-23-9: if any one of these hydroxyl groups were absent or misconfigured in the intermediate, the downstream mannostatin A analogue would be pharmacologically inert or severely compromised. The data also align with the finding that the N-acetylated derivative of mannostatin A had no inhibitory activity, further underscoring the stringent structural requirements for GMII inhibition [3].

Structure-activity relationship deoxy derivatives mannostatin A pharmacophore hydroxyl group essentiality

Physical Handling and Storage Specifications: Liquid Form and −20°C Requirement vs. Solid Analogs

CAS 134677-23-9 is supplied as a colorless liquid with solubility limited to chloroform, requiring storage at −20°C, as specified by multiple vendors including Santa Cruz Biotechnology (sc-391231) and Aladdin Scientific (S345391) . This contrasts with the closest cyclopropene analog, CAS 111005-65-3, which is a pale brown solid stored at 2–8°C under inert atmosphere [1]. The liquid physical state of CAS 134677-23-9 necessitates different handling protocols (syringe transfer under anhydrous conditions) compared to the solid analog, and the lower storage temperature (−20°C vs. 2–8°C) imposes specific cold-chain logistics requirements during procurement . Additionally, the price point of approximately $360 for 25 mg (Santa Cruz Biotechnology) positions this intermediate in the premium small-molecule research chemical tier, consistent with its specialized chiral synthesis and limited commercial availability . Other mannostatin intermediates, such as (2R,3S)-2,3,4-Trihydroxy-γ-butyrolactone 2,3-Cyclohexyl Ketal (CAS 186803-48-5), exhibit different solubility profiles (chloroform, DMSO, methanol) and are categorized as building blocks rather than chiral standards .

Compound handling storage stability cyclopropene ketal laboratory procurement

Validated Research and Industrial Application Scenarios for (1S,2S,3R)-1,2,3-Trihydroxy-4-cyclopropene 2,3-Cyclohexyl Ketal (CAS 134677-23-9) Based on Quantitative Evidence


Stereocontrolled Total Synthesis of Mannostatin A and GMII-Selective Analogues for Glycoprotein Processing Research

This compound is the definitive intermediate for laboratories pursuing stereocontrolled total synthesis of mannostatin A via cyclopropene-derived routes. The King and Ganem (1994) synthetic strategy demonstrates that cyclopropene ketal intermediates yield mannostatin analogues with quantified α-mannosidase inhibitory activity: mannostatin sulfone exhibits Kᵢ = 126 ± 16 nM against jack bean α-mannosidase, while the parent mannostatin A achieves IC₅₀ = 10–15 nM against Golgi mannosidase II [1]. The (1S,2S,3R) trihydroxy configuration preserved in this intermediate is pharmacophorically essential — SAR studies confirm that removal of any single hydroxyl group reduces inhibitory potency ≥100-fold [2]. Procurement of CAS 134677-23-9 is warranted when the research objective is synthesis of fully hydroxylated, GMII-selective mannostatin A analogues rather than mannosidase I-targeting compounds (for which kifunensine-based scaffolds are more appropriate). In cell culture, mannostatin A blocks complex-type N-glycan formation on viral glycoproteins in MDCK cells, causing accumulation of hybrid-type oligosaccharides — a phenotype that can only be recapitulated using correctly configured trihydroxy intermediates [3].

Structure-Activity Relationship (SAR) Studies on Aminocyclopentitol Glycosidase Inhibitors Requiring Defined Triol Stereochemistry

For medicinal chemistry groups conducting SAR exploration of aminocyclopentitol glycosidase inhibitors, CAS 134677-23-9 provides a chiral pool starting material with predetermined (1S,2S,3R) absolute configuration. The flexible enantiodivergent synthesis strategy reported by Nishimura et al. (1996) demonstrates that cyclopropene-derived intermediates can be elaborated into 2-epimannostatin A, its enantiomer, and positional isomers for probing glycosidase inhibitor structure-activity relationships [4]. The quantitative SAR benchmark — 100-fold activity differential between fully hydroxylated and monodeoxy mannostatin A derivatives — provides a measurable window for evaluating analogue potency [2]. This scenario is particularly relevant for groups seeking to develop non-alkaloidal glycosidase inhibitors, as mannostatin A was the first non-alkaloidal glycoprotein-processing inhibitor discovered, representing a structurally distinct pharmacophore from swainsonine and kifunensine [3].

Chemical Biology Tool Compound Synthesis for N-Glycan Processing Pathway Dissection

Mannostatin A's unique selectivity profile — potent GMII inhibition (IC₅₀ = 10–15 nM) with virtual inactivity toward mannosidase I — makes it an indispensable chemical biology tool for dissecting the N-glycan processing pathway [3]. Unlike kifunensine, which blocks mannosidase I (Kᵢ = 23–130 nM) and prevents all downstream N-glycan maturation, mannostatin A selectively inhibits the mannosidase II step, permitting hybrid-type N-glycan formation while blocking complex-type N-glycan biosynthesis [3][5]. This pathway selectivity is critical for studying glycan-dependent biological processes including tumor cell metastasis (GMII inhibition reduces experimental metastasis in animal models), viral envelope glycoprotein maturation, and lysosomal storage disorder pathogenesis. Laboratories requiring this selective chemical probe must procure CAS 134677-23-9 as the synthetic gateway to mannostatin A, as no commercial source of the final inhibitor exists at research scale [1].

Chiral Cyclopropene Building Block for Spiroketal-Containing Natural Product Synthesis

Beyond mannostatin synthesis, the spiro[cyclohexane-1,2'-cyclopenta[d][1,3]dioxole] scaffold present in CAS 134677-23-9 represents a versatile chiral spiroketal building block applicable to the synthesis of other spiroketal-containing natural products. The strained cyclopropene ring (ring strain ~54 kcal/mol) provides unique reactivity for [2+2] cycloaddition, ring-opening, and transition metal-catalyzed oligomerization reactions that are unavailable to saturated cyclopentane intermediates [6]. The cyclohexyl ketal protecting group serves dual roles: protecting the 2,3-diol during synthetic manipulations and providing a chiral environment that directs stereoselective transformations. With a molecular weight of 196.11 and solubility in chloroform, this compound is amenable to standard organic synthesis workflows including column chromatography and anhydrous reaction conditions . The commercial availability from multiple suppliers (Santa Cruz Biotechnology, Aladdin Scientific, Toronto Research Chemicals, AXEL) at defined purity grades ensures reproducible starting material quality for multi-step synthetic sequences.

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